molecular formula C18H19N3O4S B2589064 N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide CAS No. 851978-61-5

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

Cat. No. B2589064
CAS RN: 851978-61-5
M. Wt: 373.43
InChI Key: HCFHBWLLFMYLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide, also known as EBT, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that has been used to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Anticancer Potential

The synthesis of benzothiazole (BT) derivatives, including compounds similar to N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide, has shown significant promise in anticancer research. A study by Osmaniye et al. (2018) focused on creating new BT acylhydrazone derivatives to evaluate their anticancer activity. These compounds demonstrated potential efficacy against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, by undergoing MTT assays, DNA synthesis inhibition studies, and flow cytometric analysis to determine the cell death pathway in cancerous cells. This research underlines the importance of BT derivatives in developing new anticancer agents by highlighting their selective cytotoxicity towards cancer cells over healthy cells (Osmaniye et al., 2018).

Antimicrobial Activity

Another significant application of benzothiazole derivatives is in the realm of antimicrobial treatments. Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives incorporating benzothiazole. Their research demonstrated variable and modest activity against several bacterial and fungal strains. This suggests that benzothiazole derivatives, such as N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide, may hold potential as scaffolds for developing new antimicrobial agents, offering a basis for further exploration into their use against resistant microbial strains (Patel et al., 2011).

Neuroprotection and Anticonvulsant Effects

The N-(substituted benzothiazol-2-yl)amide derivatives have been investigated for their anticonvulsant and neuroprotective effects. A study by Hassan et al. (2012) synthesized a series of these derivatives, finding one in particular that demonstrated promising anticonvulsant activity in median doses as well as significant neuroprotective effects. This highlights the potential of benzothiazole derivatives in treating neurological conditions, suggesting a pathway for future research into their application in neuroprotection and seizure management (Hassan et al., 2012).

properties

IUPAC Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-4-25-13-6-5-7-15-16(13)19-18(26-15)21-20-17(22)12-9-8-11(23-2)10-14(12)24-3/h5-10H,4H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFHBWLLFMYLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

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